17-phenoxy trinor Prostaglandin F2α
Description
Prostaglandin (B15479496) F2α Analogs: A General Overview within Prostanoid Biochemistry
Prostanoids, which include prostaglandins (B1171923), prostacyclins, and thromboxanes, are formed from arachidonic acid through the action of cyclooxygenase (COX) enzymes. nih.gov Prostaglandin F2α (PGF2α) is a naturally occurring prostaglandin that acts as a potent vasoconstrictor and has luteolytic activity. rndsystems.com It exerts its effects by binding to the FP receptor. rndsystems.comcaymanchem.com
The study of PGF2α analogs is a significant area of prostanoid biochemistry. These synthetic compounds are designed to mimic or sometimes antagonize the actions of natural prostaglandins. taylorandfrancis.com Modifications to the basic prostaglandin structure can lead to enhanced metabolic stability, increased potency, and greater receptor selectivity. For instance, both 17-phenyl trinor PGF2α and 16-phenoxy tetranor PGF2α are metabolically stable analogs of PGF2α and are potent agonists for the FP receptor. caymanchem.com The development of such analogs has been crucial for dissecting the physiological roles of prostaglandins and for creating targeted therapeutic agents.
Historical Context of Synthetic Prostaglandin Analogs Development for Research
Systematic research into prostaglandins began in the 1930s, with the first total syntheses of PGF2α and PGE2 achieved in 1969. wikipedia.org A pivotal discovery in 1971 revealed that aspirin-like drugs inhibit prostaglandin synthesis. wikipedia.org This finding spurred further investigation into the therapeutic potential of modulating prostaglandin pathways.
Initially, prostaglandins were found to raise intraocular pressure (IOP). However, a 1977 paper demonstrated that PGF2α could lower it, a discovery that opened a new avenue for glaucoma treatment. wikipedia.org This led to the development of PGF2α prodrugs, such as latanoprost (B1674536), bimatoprost (B1667075), and travoprost, which are now widely used. wikipedia.org The creation of these synthetic analogs represented a significant advancement, as they offered improved properties over the natural compounds, which are often rapidly metabolized in the body. The development of these drugs, some of which have become "billion dollar" drugs, highlights the importance of synthetic prostaglandin analogs in medicine. bristol.ac.uk
Positioning of 17-phenoxy trinor Prostaglandin F2α within Current Research Paradigms
17-phenoxy trinor Prostaglandin F2α and its derivatives are primarily utilized in research as tools to study the FP receptor and its downstream signaling pathways. Its ethyl amide form is a lipophilic analog that can serve as a prodrug, being hydrolyzed in tissues to the bioactive free acid. caymanchem.com This characteristic is valuable for studying localized drug delivery and action.
Research has shown that 17-phenyl trinor PGF2α, a closely related compound, is a potent FP receptor agonist. caymanchem.combioscience.co.uk The isopropyl ester of this compound was found to be more potent than latanoprost in reducing IOP in monkeys, although it also caused more irritation. biocat.com The ethyl amide of 17-phenyl trinor PGF2α, known as bimatoprost, is an approved drug for ocular hypertension. biocat.com The free acid form, 17-phenyl trinor PGF2α, binds to the ovine luteal cell FP receptor with a significantly higher potency compared to PGF2α. caymanchem.com These findings underscore the utility of these analogs in understanding the structure-activity relationships of prostaglandin receptor ligands and in the development of new therapeutic agents.
Detailed Research Findings
| Compound | Research Area | Key Finding | Reference |
|---|---|---|---|
| 17-phenyl trinor PGF2α | Receptor Binding | Binds to the ovine luteal cell FP receptor with a relative potency of 756% compared to PGF2α. | caymanchem.com |
| 17-phenyl trinor PGF2α isopropyl ester | Ocular Pharmacology | More potent in reducing intraocular pressure in monkeys compared to latanoprost, but with more irritation. | biocat.com |
| 17-phenyl trinor PGF2α ethyl amide (Bimatoprost) | Ocular Pharmacology | An approved drug for use as an ocular hypotensive agent. | biocat.com |
| 17-phenoxy trinor PGF2α ethyl amide | Biochemistry | A lipophilic analog that can act as a prodrug, being hydrolyzed to the active free acid. | caymanchem.com |
Properties
Molecular Formula |
C23H32O6 |
|---|---|
Molecular Weight |
404.5 |
InChI |
InChI=1S/C23H32O6/c24-17(14-15-29-18-8-4-3-5-9-18)12-13-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,12-13,17,19-22,24-26H,2,7,10-11,14-16H2,(H,27,28)/b6-1-,13-12+/t17-,19-,20-,21+,22-/m1/s1 |
InChI Key |
UUTUTDVOWPRLDV-GESHSCTDSA-N |
SMILES |
OC(=O)CCC/C=CC[C@H]1[C@@H](O)C[C@@H](O)[C@@H]1C=C[C@@H](O)CCOc1ccccc1 |
Synonyms |
17-phenoxy trinor PGF2α |
Origin of Product |
United States |
Chemical Synthesis and Structural Modification of 17 Phenoxy Trinor Prostaglandin F2α
Methodologies for the Chemical Synthesis of Prostaglandin (B15479496) F2α Core Structures
The construction of the intricate Prostaglandin F2α core has been a significant challenge in organic synthesis, leading to the development of several landmark methodologies. The most influential and widely adopted approach is the bicyclic lactone strategy developed by E.J. Corey, which has become the foundation for the synthesis of numerous natural prostaglandins (B1171923) and their analogues. nih.govmdpi.com
The Corey synthesis typically begins with the creation of a key intermediate known as the "Corey lactone" (formally a bicyclo[2.2.1]heptanone derivative). This intermediate ingeniously contains all the necessary stereochemical information for the cyclopentane (B165970) ring of the final PGF2α molecule. nih.gov The synthesis of the Corey lactone itself has been the subject of extensive research, with modern iterations focusing on efficiency and stereocontrol through methods like one-pot organocatalytic domino reactions. nih.govrsc.org
Key steps in the classic Corey approach include:
Formation of the Bicyclic Core: Often achieved through a Diels-Alder reaction to establish the initial ring system.
Functional Group Manipulation: A series of reactions, including Baeyer-Villiger oxidation, creates the lactone and sets the stage for introducing the hydroxyl groups with the correct stereochemistry. mdpi.com
Protection and Deprotection: The hydroxyl groups are protected (e.g., as benzoates or silyl (B83357) ethers) to allow for selective reactions on other parts of the molecule.
Once the appropriately functionalized Corey lactone is obtained, it serves as a versatile precursor from which the two side chains can be systematically installed.
Specific Synthetic Routes for Incorporating the 17-phenoxy Moiety
The introduction of the 17-phenoxy-18,19,20-trinor ω-chain is a critical modification that distinguishes this analogue from natural PGF2α. This is typically accomplished by attaching the side chain to the Corey aldehyde, which is derived from the Corey lactone.
The general synthetic sequence is as follows:
Reduction to Lactol: The protected Corey lactone is reduced to the corresponding lactol (a hemiacetal). A common reagent for this selective reduction is diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). google.com
Omega Chain Installation via Olefination: The lactol exists in equilibrium with the open-chain hydroxy aldehyde. This aldehyde is then reacted with a phosphorus ylide or a phosphonate (B1237965) carbanion in a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orggoogle.com To incorporate the 17-phenoxy moiety, a specific phosphonate reagent is required, such as dimethyl (3-phenoxy-2-oxoheptyl)phosphonate. The HWE reaction is often preferred as it typically provides excellent stereoselectivity for the desired trans (E) double bond at the C13-C14 position and the resulting phosphate (B84403) byproducts are water-soluble, simplifying purification. alfa-chemistry.com
Reduction of C-15 Ketone: The olefination reaction results in a ketone at the C-15 position. This ketone must be stereoselectively reduced to the desired (S)-hydroxyl group, which is crucial for biological activity. This is a critical stereocontrol step, often accomplished using specialized chiral reducing agents like B-chlorodiisopinocampheylborane (DIP-Chloride™). google.com
Alpha Chain Installation: After deprotection and further functional group manipulation, the upper alpha (α) chain is installed, again typically using a Wittig-type reaction with the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide to complete the full carbon skeleton of the prostaglandin.
Table 1: Key Intermediates in the Synthesis of 17-phenoxy trinor PGF2α
| Intermediate Name | Role in Synthesis | Key Structural Features |
|---|---|---|
| Corey Lactone (Protected) | Stereochemically defined starting point for the cyclopentane core. | Bicyclic lactone with protected hydroxyl groups at positions corresponding to C-9 and C-11. |
| Corey Aldehyde (from Lactol) | Electrophile for the attachment of the ω-chain. | A five-membered ring aldehyde derived from the reduction of the Corey Lactone. |
| Dimethyl (3-phenoxy-2-oxoheptyl)phosphonate | HWE reagent used to introduce the complete ω-chain. | A phosphonate containing the phenoxy-terminated carbon backbone. |
| Prostaglandin Enone Intermediate | Product of the HWE reaction before C-15 reduction. | Contains the full ω-chain with a ketone at the C-15 position. |
Chemical Derivatization Strategies at the C-1 Position
The carboxylic acid at the C-1 position of the α-chain is a primary site for chemical modification. These derivatizations are often employed to create prodrugs, which can enhance properties like lipophilicity, facilitating passage through biological membranes such as the cornea.
Esterification of the C-1 carboxylic acid is a common and straightforward modification. The synthesis of the isopropyl ester of 17-phenoxy trinor PGF2α is typically performed as the final step in the synthetic sequence. A standard method is the Fischer esterification, where the final free acid is refluxed with isopropyl alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). Alternatively, the carboxylic acid can be activated with a coupling agent and then reacted with isopropyl alcohol.
The synthesis of C-1 amides, such as the ethyl amide, requires the activation of the carboxylic acid. This is because direct reaction of a carboxylic acid with an amine is generally unfavorable. The common laboratory-scale procedure involves:
Activation: The C-1 carboxylic acid is converted into a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester (using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)).
Amination: The activated intermediate is then treated with ethylamine (B1201723) to form the corresponding N-ethyl amide bond, yielding 17-phenoxy trinor PGF2α ethyl amide.
Stereoselective Synthesis and Stereoisomeric Considerations
The biological activity of prostaglandins is critically dependent on their stereochemistry. The synthesis of 17-phenoxy trinor PGF2α must control the configuration of multiple chiral centers.
Cyclopentane Ring: The relative stereochemistry of the four contiguous stereocenters on the cyclopentane ring (C-8, C-9, C-11, C-12) is established during the synthesis of the Corey lactone intermediate. mdpi.com Using an enantiomerically pure Corey lactone ensures the correct absolute stereochemistry in the final product.
C-15 Hydroxyl Group: As mentioned, the reduction of the C-15 ketone is a pivotal step. The desired 15-(S) configuration is essential for high affinity to the prostaglandin F (FP) receptor. Use of achiral reducing agents like sodium borohydride (B1222165) would lead to a mixture of 15-(S) and 15-(R) epimers, which would be difficult to separate and would result in a less potent final product. Therefore, stereoselective reagents are required to ensure the formation of the correct isomer. rsc.org
Alkene Geometry: The synthesis must also control the geometry of the two double bonds in the side chains. The C-5 cis (Z) double bond is introduced with the α-chain ylide, while the C-13 trans (E) double bond is preferentially formed during the Horner-Wadsworth-Emmons reaction. wikipedia.org
Design Principles for Analogues Based on Structure-Activity Relationships (SAR)
The design of 17-phenoxy trinor PGF2α and its derivatives is guided by extensive structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy.
Omega (ω) Chain Modification: Natural PGF2α is rapidly metabolized via oxidation of its ω-chain. Replacing the terminal alkyl portion of the chain with an aromatic ring, such as a phenoxy group, sterically hinders the enzymes responsible for this degradation. This modification leads to a significantly longer biological half-life and increased potency. Studies have shown that placing the aromatic ring at the C-17 position is optimal for maintaining high FP receptor agonist activity.
C-1 Carboxylic Acid Derivatization: The free carboxylic acid at C-1 is ionized at physiological pH, making the molecule highly polar. While necessary for receptor interaction, this polarity can limit tissue penetration. Converting the acid to a less polar ester (e.g., isopropyl ester) or amide (e.g., ethyl amide) creates a more lipophilic prodrug. These prodrugs can more easily cross cell membranes and are subsequently hydrolyzed by endogenous enzymes in the target tissue (like the eye) to release the active free acid.
Saturation of C13-C14 Double Bond: In some related analogues, the double bond at C13-C14 is reduced. This modification can further alter the compound's metabolic profile and receptor binding characteristics, sometimes leading to an improved therapeutic index.
Table 2: Summary of Structure-Activity Relationships (SAR) for PGF2α Analogues
| Structural Modification | Rationale | Effect on Activity/Properties |
|---|---|---|
| Addition of 17-phenoxy group | Block metabolic oxidation of the ω-chain. | Increases metabolic stability and biological half-life, leading to enhanced potency and duration of action. |
| Esterification at C-1 (e.g., Isopropyl ester) | Increase lipophilicity for improved tissue penetration (prodrug strategy). | Enhances absorption across membranes (e.g., cornea). The ester is hydrolyzed in situ to the active free acid. |
| Amidation at C-1 (e.g., Ethyl amide) | Create a different class of prodrug with altered hydrolysis kinetics. | Increases lipophilicity. Amides may be hydrolyzed more slowly than esters, potentially leading to a more sustained release of the active drug. |
| Stereochemistry at C-15 | Mimic the natural 15-(S) configuration required for receptor binding. | The 15-(S)-hydroxyl group is critical for potent FP receptor agonism. The 15-(R) epimer is significantly less active. |
Compound Reference Table
Molecular and Cellular Pharmacology of 17 Phenoxy Trinor Prostaglandin F2α
Prostanoid Receptor Binding and Selectivity Profiling
The interaction of 17-phenoxy trinor Prostaglandin (B15479496) F2α with its target receptors is characterized by a specific affinity and agonist activity, primarily at the Prostaglandin F (FP) receptor.
Agonist Activity and Binding Affinity at the Prostaglandin F (FP) Receptor
17-phenoxy trinor Prostaglandin F2α is recognized as an analog of Prostaglandin F2α (PGF2α). medchemexpress.comcaymanchem.commedchemexpress.com It functions as an agonist for the Prostaglandin F2α Receptor (FP receptor). medchemexpress.commedchemexpress.com The ethyl amide form of this compound, 17-phenoxy trinor PGF2α ethyl amide, is a lipophilic prodrug that is hydrolyzed in tissues to create the biologically active free acid, 17-phenoxy trinor PGF2α. caymanchem.com
While direct quantitative binding data for 17-phenoxy trinor PGF2α are not extensively detailed in published literature, the activity of structurally similar compounds provides significant insights. caymanchem.combertin-bioreagent.com For instance, a closely related analog, 16-phenoxy tetranor PGF2α, demonstrates a binding affinity for the FP receptor on luteal cells that is 440% greater than that of the endogenous ligand PGF2α. caymanchem.combertin-bioreagent.com Another potent FP receptor agonist, the related compound 17-phenyl trinor PGF2α, binds to the rat recombinant FP receptor with a high affinity, exhibiting a Ki of 1.1 nM. caymanchem.comglpbio.combertin-bioreagent.com This suggests that the 17-phenoxy substitution is consistent with potent FP receptor binding.
Table 1: Comparative Binding Affinity at the FP Receptor
| Compound | Receptor | Species/Cell Type | Binding Affinity/Potency |
|---|---|---|---|
| 17-phenoxy trinor PGF2α | FP Receptor | Not Published | Agonist activity reported medchemexpress.commedchemexpress.com; specific binding affinity not published. |
| 16-phenoxy tetranor PGF2α | FP Receptor | Luteal Cells | 440% greater affinity than PGF2α. caymanchem.combertin-bioreagent.com |
| 17-phenyl trinor PGF2α | FP Receptor | Rat (recombinant, CHO cells) | Ki = 1.1 nM. caymanchem.comglpbio.combertin-bioreagent.com |
This table is interactive. Sort columns by clicking the headers.
Receptor Selectivity Against Other Prostanoid Receptor Subtypes (e.g., EP, DP, IP, TP)
Detailed studies profiling the selectivity of 17-phenoxy trinor PGF2α against other prostanoid receptor subtypes—such as the prostaglandin E (EP), D (DP), I (IP), and thromboxane (B8750289) (TP) receptors—are not available in published reports. Prostanoid receptors can exhibit promiscuous cross-reactivity, though ligands generally show a preference for their cognate receptor. nih.gov For example, the binding of PGE2 and PGF2α to the DP receptor is several orders of magnitude poorer than that of the native ligand PGD2, supporting general receptor selectivity. nih.gov However, without specific data, the cross-reactivity profile of 17-phenoxy trinor PGF2α remains uncharacterized.
Molecular Determinants of Receptor Interaction
The specific molecular determinants governing the interaction of 17-phenoxy trinor PGF2α with the FP receptor have not been elucidated through structural studies. However, cryo-electron microscopy structures of the human FP receptor bound to other agonists like latanoprost-FA and carboprost (B24374) reveal key interaction mechanisms. nih.govnih.gov These studies show how the carboxyl group of the prostaglandin's α-chain and the hydroxyl groups on its cyclopentane (B165970) ring form critical hydrogen bonds within the receptor's binding pocket. nih.gov The ω-chain of the ligand, where the phenoxy group of 17-phenoxy trinor PGF2α is located, extends into a hydrophobic pocket. The nature of the substituent at this position is a key determinant of binding affinity and selectivity among prostaglandin analogs. nih.gov It is therefore inferred that the phenoxy group of 17-phenoxy trinor PGF2α engages in hydrophobic interactions that contribute to its affinity for the FP receptor.
Intracellular Signaling Cascades Mediated by 17-phenoxy trinor Prostaglandin F2α
As an FP receptor agonist, 17-phenoxy trinor PGF2α is expected to initiate signaling through pathways characteristic of this G-protein coupled receptor.
G-Protein Coupled Receptor (GPCR) Activation and Coupling Mechanisms
Prostanoid receptors, including the FP receptor, are integral membrane proteins that belong to the G-protein coupled receptor (GPCR) superfamily. nih.govnih.gov Upon agonist binding, the FP receptor undergoes a conformational change that facilitates its coupling to and activation of specific heterotrimeric G-proteins. The FP receptor primarily couples to G-proteins of the Gq/11 family. nih.gov This coupling is a critical step that initiates downstream intracellular signaling cascades. While direct studies on 17-phenoxy trinor PGF2α are absent, its function as an FP agonist implies that it activates the receptor to trigger this Gq/11-mediated pathway. medchemexpress.com Studies on the FP receptor show that Gαq binding can impede the coupling of other G-proteins, such as Gα13, indicating a degree of G-protein selectivity in the receptor's signaling output. nih.gov
Modulation of Second Messenger Systems (e.g., cAMP, IP3, DAG, Ca2+ mobilization)
The activation of the Gq/11 pathway by the FP receptor leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This mobilization of intracellular Ca2+ is a hallmark of FP receptor activation. For instance, the ethyl amide of the related compound 17-phenyl trinor PGF2α has been shown to induce calcium mobilization in fibroblasts expressing human FP receptors with an EC50 of 2.2 µM. caymanchem.com The other second messenger, DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response. nih.gov Although not directly demonstrated for 17-phenoxy trinor PGF2α, this IP3, DAG, and Ca2+ mobilization pathway is the canonical signaling cascade expected from its agonist activity at the FP receptor.
Receptor Expression and Regulation at the Cellular and Tissue Level
The pharmacological effects of 17-phenoxy trinor Prostaglandin F2α are mediated through its interaction with specific prostanoid receptors. As a potent analog of Prostaglandin F2α (PGF2α), its primary target is the Prostaglandin F receptor (FP receptor). caymanchem.commedchemexpress.com The cellular and tissue-level expression and regulation of this receptor are critical determinants of the compound's activity.
The FP receptor is a G protein-coupled receptor that, upon activation, typically couples to the Gq protein, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. oup.com While 17-phenoxy trinor Prostaglandin F2α is designed to be a selective FP receptor agonist, the distribution of FP receptors throughout the body dictates its potential sites of action. A similar analog, 16-phenoxy tetranor PGF2α, has been shown to bind to the FP receptor on luteal cells with significantly higher affinity (440%) than PGF2α itself, suggesting that phenoxy-substituted analogs are potent ligands for this receptor. bertin-bioreagent.com
Receptor Expression in Ocular Tissues
Given the therapeutic application of PGF2α analogs in ophthalmology, the expression of the FP receptor in ocular tissues is of particular interest. Studies have extensively mapped the distribution of FP receptor protein and its corresponding mRNA in the human eye, revealing a wide but differential expression pattern. nih.govarvojournals.org
High levels of FP receptor expression are observed in several key structures of the human eye, as detailed in the table below.
Table 1: Expression of FP Receptor in Human Ocular Tissues nih.govarvojournals.orgarvojournals.orgresearchgate.net
| Ocular Tissue | Cellular Localization of FP Receptor Expression |
| Cornea | Epithelium |
| Ciliary Body | Ciliary epithelium, Circular portion of the ciliary muscle, Collagenous connective tissues |
| Iris | Stromal cells, Smooth muscle cells (particularly the sphincter muscle) |
| Trabecular Meshwork | Trabecular cells |
| Conjunctiva | Epithelium, Stromal cells |
| Sclera | Focal labeling of individual cells |
| Blood Vessels | Endothelial and smooth muscle cells of the iris, ciliary body, and choroid |
This specific localization within the eye is consistent with the known mechanisms of aqueous humor outflow enhancement by FP receptor agonists. The expression in the ciliary muscle and connective tissues of the ciliary body is believed to be directly involved in increasing uveoscleral outflow. arvojournals.org Furthermore, immunoelectron microscopy has shown that these receptors are located along the plasma membranes and the nuclear envelope of these cells. nih.gov
Receptor Expression in Other Tissues
Beyond the eye, the FP receptor is expressed in a variety of other human and animal tissues, indicating the potential for systemic effects.
Table 2: Systemic Expression of FP Receptor in Human Tissues oup.comwikipedia.org
| Tissue | Specific Location of Expression |
| Uterus | Myometrium, Endometrial epithelial cells |
| Ovary | Corpus luteum (luteal cells), Granulosa cells |
| Kidney | Distal tubules (in mice) |
| Vasculature | Smooth muscle tissue |
| Other | Achilles tendon, Gastric mucosa, Tibial nerve, Bronchial epithelial cells, Synovial joint, Skin of hip, Testicle |
The high expression in the female reproductive tract, particularly the uterine myometrium and corpus luteum, underscores the role of the PGF2α/FP receptor system in reproductive processes such as luteolysis and parturition. wikipedia.orgnih.govoup.com
Regulation of Receptor Expression
The expression of the FP receptor is not static and can be modulated by various physiological and pharmacological factors, which in turn can alter tissue sensitivity to agonists like 17-phenoxy trinor Prostaglandin F2α.
In cultured human granulosa-luteal cells, the expression of FP receptor mRNA and the binding of PGF2α are subject to hormonal regulation. nih.govoup.com
Table 3: Regulation of FP Receptor Expression in Human Granulosa-Luteal Cells nih.govoup.com
| Regulatory Agent | Effect on FP Receptor Expression |
| Human Chorionic Gonadotropin (hCG) | Increases steady-state levels of FP receptor mRNA |
| 8-bromo-cAMP | Increases steady-state levels of FP receptor mRNA |
| Phorbol 12-myristate 13-acetate (PMA) | Inhibits basal and hCG/cAMP-induced FP receptor mRNA expression |
These findings indicate that the expression of the FP receptor is dynamically regulated, which may be a key mechanism for controlling ovarian responsiveness to PGF2α and its analogs. nih.govoup.com In ovine corpora lutea, infusion with PGF2α itself has been shown to decrease FP receptor mRNA levels, suggesting a negative feedback mechanism. nih.gov Furthermore, in pregnant rats, uterine FP receptor expression increases significantly just before labor and is positively correlated with serum estradiol (B170435) levels, highlighting hormonal control during parturition. nih.gov In the context of pathology, FP receptor expression has been found to be upregulated in endometrial adenocarcinomas compared to normal endometrium. ed.ac.uk
Biological Activities and Mechanistic Investigations in Experimental Systems
Effects on Smooth Muscle Physiology and Contractility
Prostaglandin (B15479496) F2α and its analogs are well-documented as potent stimulators of smooth muscle contraction. caymanchem.com The following sections delineate the observed effects of 17-phenoxy trinor prostaglandin F2α and related compounds on various smooth muscle tissues in experimental models.
General Smooth Muscle Responses in Isolated Tissue Models (e.g., Myometrium, Human Umbilical Vein)
The myometrium, the smooth muscle layer of the uterus, exhibits significant sensitivity to prostaglandins (B1171923). In vitro studies on isolated non-pregnant rat uterus have demonstrated that synthetic FP-class prostaglandin analogs stimulate concentration-dependent contractions. While direct data for 17-phenoxy trinor PGF2α is not available, the study provides insights into the potencies of other PGF2α analogs, which can be used to infer its potential activity. For instance, bimatoprost (B1667075) acid (17-phenyl-trinor PGF2α) was found to be a highly potent contractile agent. nih.gov The contractile effects of these analogs are mediated through the FP receptor and can be blocked by FP receptor antagonists. nih.gov
Similarly, the human umbilical vein, a vascular smooth muscle tissue, expresses functional prostanoid FP receptors. PGF2α and its selective analogues have been shown to be full agonists, inducing contraction of the human umbilical vein. nih.govnih.gov These contractile responses are competitively blocked by FP receptor antagonists, confirming the receptor-mediated mechanism. nih.gov While specific studies on 17-phenoxy trinor PGF2α in this tissue are lacking, its nature as an FP receptor agonist suggests it would likely elicit a similar contractile response.
Table 1: Agonist Potencies of Various Prostaglandin F2α Analogs on Rat Uterus Contraction
| Compound | EC50 (nM) |
|---|---|
| Bimatoprost acid (17-phenyl-trinor PGF2α) | 0.68 ± 0.06 |
| Cloprostenol | 0.73 ± 0.01 |
| Travoprost acid | 1.3 ± 0.07 |
| Latanoprost (B1674536) acid | 2.7 ± 0.08 |
| Prostaglandin F2α (PGF2α) | 52 ± 11 |
| Unoprostone (UF-021) | 310 ± 101 |
| S-1033 | 610 ± 4 |
| Bimatoprost | 1130 ± 173 |
Data from Sharif et al., 2008. nih.gov
Mechanistic Studies on Ocular Smooth Muscle (e.g., Iris Sphincter, Ciliary Muscle)
The smooth muscles of the eye, including the iris sphincter and the ciliary muscle, are key targets for prostaglandin analogs. In various animal models, including feline, bovine, and human ocular tissues, FP receptor agonists like PGF2α have been shown to stimulate inositol (B14025) phosphate (B84403) turnover in the iris sphincter and ciliary muscles, indicating a Gq-protein coupled receptor-mediated signaling pathway leading to muscle contraction. nih.gov
Specifically, in the pig iris sphincter muscle, PGF2α has been demonstrated to induce contraction and increase the sensitivity of the contractile apparatus to calcium (Ca2+ sensitization) through a Rho-Rho kinase pathway, leading to the phosphorylation of myosin light chain. arvojournals.org This mechanism underlies the miotic effect observed with some prostaglandin analogs. While direct studies on 17-phenoxy trinor PGF2α are not available, its action as an FP agonist suggests a similar mechanism of action on the iris sphincter.
The effect on the ciliary muscle is more complex and can vary between species. nih.gov While some studies suggest a contractile effect, others propose that prostaglandin-induced changes in the ciliary muscle and surrounding extracellular matrix contribute to increased uveoscleral outflow of aqueous humor, a key mechanism for lowering intraocular pressure. arvojournals.orgnih.gov
Modulation of Extracellular Matrix Dynamics
The extracellular matrix (ECM) is a dynamic structure that provides support to tissues and is involved in regulating cellular functions. Prostaglandin analogs have been found to influence the remodeling of the ECM, particularly in ocular tissues.
Regulation of Matrix Metalloproteinase (MMP) Expression and Secretion
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of ECM components. Studies have shown that prostaglandin analogs can upregulate the expression and secretion of MMPs in various ocular cells. For instance, prostaglandin analogs have been shown to increase the expression of MMP-1, MMP-3, and MMP-9 in cultured human ciliary muscle cells. This upregulation of MMPs is believed to be a key mechanism by which these compounds increase uveoscleral outflow. nih.gov
Influence on Extracellular Matrix Remodeling in Specific Tissues
The prostaglandin-induced increase in MMP activity leads to the remodeling of the extracellular matrix in tissues such as the ciliary muscle and the sclera. arvojournals.org This remodeling, characterized by a reduction in ECM components like collagen, is thought to decrease the hydraulic resistance in the uveoscleral outflow pathway, thereby facilitating the drainage of aqueous humor from the eye. arvojournals.org This effect on ECM remodeling is a crucial aspect of the therapeutic action of prostaglandin analogs in glaucoma. nih.gov
Impact on Physiological Fluid Homeostasis
The primary effect of 17-phenoxy trinor prostaglandin F2α and related analogs on physiological fluid homeostasis is observed in the eye, specifically in the regulation of aqueous humor dynamics. By increasing the uveoscleral outflow, these compounds effectively lower intraocular pressure. nih.gov This effect is not due to an increase in the conventional (trabecular) outflow pathway or a decrease in aqueous humor production. nih.gov The enhanced uveoscleral outflow is a direct consequence of the ECM remodeling in the ciliary muscle and sclera, as detailed in the previous section. arvojournals.orgnih.gov
Mechanisms of Enhanced Uveoscleral Outflow (Non-Human Models)
The primary mechanism by which 17-phenoxy trinor Prostaglandin F2α and its derivatives, such as latanoprost, lower intraocular pressure (IOP) is by enhancing the uveoscleral outflow of aqueous humor. arvojournals.orgnih.govyoutube.comarvojournals.orgnih.gov This non-conventional pathway allows for the drainage of aqueous humor through the ciliary muscle and sclera.
In non-human primate and other animal models, the administration of PGF2α analogs leads to a remodeling of the extracellular matrix within the ciliary muscle and surrounding tissues. nih.gov This remodeling process is characterized by a reduction in collagen types I, III, and IV, as well as fibronectin and laminin. nih.gov Concurrently, there is an increase in the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-3, and plasmin. nih.gov These enzymatic changes lead to a widening of the interstitial spaces within the ciliary muscle, thereby reducing the hydraulic resistance and facilitating the outflow of aqueous humor.
Furthermore, studies in mice have demonstrated that the acute IOP-lowering effect of latanoprost is associated with a significant increase in total outflow facility. arvojournals.orgnih.gov This suggests that in addition to the well-established effects on uveoscleral outflow, there may be an early impact on the conventional outflow pathway as well. arvojournals.orgnih.gov The relaxation of ciliary smooth muscles and alterations in the cytoskeleton are also proposed mechanisms contributing to the increased outflow. nih.gov
| Experimental Model | Key Findings | Reference |
| Monkeys | Increased uveoscleral outflow. | arvojournals.org |
| Mice | Significant increase in total outflow facility. | arvojournals.orgnih.gov |
| Cultured Ciliary Smooth Muscle Cells | Reduction in collagen I, III, IV, fibronectin, and laminin; Increase in MMP-2, MMP-3, and plasmin. | nih.gov |
Inhibition of Trabecular Meshwork Contractility (e.g., Endothelin-1 Pathway)
The trabecular meshwork (TM) plays a crucial role in regulating aqueous humor outflow through the conventional pathway. The contractility of TM cells can influence outflow resistance. Endothelin-1 (ET-1), a potent vasoconstrictor, is known to induce contraction of the TM, which can impede aqueous outflow. nih.govnih.gov
Prostaglandin F2α receptor agonists, including 17-phenoxy trinor Prostaglandin F2α, have been shown to counteract the contractile effects of ET-1 on the TM. arvojournals.orgnih.gov In isolated bovine TM strips, PGF2α and the related compound fluprostenol (B1673476) were found to inhibit ET-1-induced contractions. nih.gov This inhibitory effect is mediated through the FP receptor. nih.gov In cultured human TM cells, PGF2α was observed to reduce the ET-1-induced transient increase in intracellular calcium concentration. nih.gov These findings suggest that FP receptor agonists may lower IOP not only by enhancing uveoscleral outflow but also by modulating the conventional outflow pathway through the inhibition of ET-1-induced TM contractility. arvojournals.orgnih.gov
Metabolic Transformations and Prodrug Activation in Biological Systems
Enzymatic Hydrolysis Pathways in Ocular Tissues (e.g., Cornea, Iris/Ciliary Body, Sclera)
17-phenoxy trinor Prostaglandin F2α is often administered as a prodrug, such as an isopropyl ester (latanoprost) or an ethyl amide (bimatoprost), to enhance its penetration through the cornea. nih.govresearchgate.netcaymanchem.com Once in the eye, these prodrugs are rapidly hydrolyzed to the biologically active free acid form, 17-phenoxy trinor PGF2α. nih.govresearchgate.netarvojournals.org
This enzymatic hydrolysis occurs in various ocular tissues. The cornea is a primary site of this conversion, where esterases efficiently cleave the ester bond of the prodrug. nih.govyoutube.comresearchgate.net The iris/ciliary body and the sclera also possess the enzymatic machinery to hydrolyze these prodrugs, although the rate of hydrolysis in the sclera may be slower compared to the cornea and iris/ciliary body. researchgate.netarvojournals.org Studies comparing human and rabbit ocular tissues have shown similar rates of hydrolysis in the cornea and iris/ciliary body. researchgate.netarvojournals.org
| Ocular Tissue | Hydrolytic Activity | Reference |
| Cornea | Primary site of rapid hydrolysis. | nih.govyoutube.comresearchgate.netarvojournals.org |
| Iris/Ciliary Body | Significant hydrolytic activity. | researchgate.netarvojournals.org |
| Sclera | Slower rate of hydrolysis compared to cornea and iris/ciliary body. | researchgate.netarvojournals.org |
Identification and Characterization of Enzymes Involved in Prodrug Conversion
The conversion of the prodrug form of 17-phenoxy trinor Prostaglandin F2α to its active free acid is carried out by esterases, which are a class of hydrolytic enzymes. nih.govresearchgate.net While the specific esterases have not been fully characterized in all ocular tissues, their presence and activity are well-established. researchgate.net In the case of the ethyl amide prodrug, bimatoprost, an amidase enzyme present in the human cornea is responsible for its conversion to the free acid. researchgate.net The efficient conversion by these enzymes in ocular tissues is crucial for the therapeutic efficacy of these prostaglandin analogs.
Role in Luteolytic Activity in Animal Models
Prostaglandin F2α and its analogs are known for their potent luteolytic activity, which is the regression of the corpus luteum. nih.govcaymanchem.com 17-phenyl-18,19,20-trinor prostaglandin F2α has demonstrated significant luteolytic potency in animal models. nih.gov
In a hamster antifertility assay, which is a measure of luteolytic activity, 17-phenyl-18,19,20-trinor prostaglandin F2α was found to be approximately 90 times more potent than the parent compound, PGF2α. nih.gov Furthermore, this analog was also more potent than PGF2α in synchronizing the estrous cycle in beef cows, highlighting its strong luteolytic capabilities. nih.gov These effects are mediated through the FP receptor, which is expressed on luteal cells. caymanchem.com
Interactions with Inflammatory and Immune Mediators
The interaction of 17-phenoxy trinor Prostaglandin F2α with inflammatory and immune mediators is a complex area of research. While some clinical side effects might suggest proinflammatory properties, in vitro studies have provided a more nuanced picture. arvojournals.org
In studies using conjunctiva-derived epithelial cells, commercial formulations of prostaglandin analogs, including latanoprost, did not induce a direct stimulation of inflammatory pathways involving adhesion molecules (CD31 and CD54) or class II antigens (HLA DR). arvojournals.org In fact, a reduction in the expression of adhesion molecules was observed, which appeared to be related to the concentration of the preservative benzalkonium chloride (BAC) in the formulations rather than the prostaglandin analog itself. arvojournals.org
Furthermore, in a mouse model, topical application of latanoprost did not affect the immune privilege of corneal allografts, suggesting it does not interfere with the induction of anterior chamber-associated immune deviation (ACAID). nih.gov In contrast, prostaglandin E2 (PGE2) was found to disrupt this immune privilege. nih.gov
However, other studies have indicated that both latanoprost and bimatoprost can increase the expression of NF-κB p65 and decrease the expression of its inhibitor, IκBα, at the mRNA level. nih.gov The NF-κB pathway is a key regulator of immune and inflammatory responses. nih.gov These findings suggest a potential, though complex, involvement of this pathway in the cellular response to these prostaglandin analogs. nih.gov
Modulation of Cytokine Production (e.g., Interleukin-1β)
Currently, there is a notable lack of specific published research detailing the direct effects of 17-phenoxy trinor Prostaglandin F2α on the production of cytokines, including pro-inflammatory mediators like Interleukin-1β (IL-1β). Prostaglandins are well-known modulators of the inflammatory cascade, which involves a complex interplay with various cytokines. However, specific data outlining how 17-phenoxy trinor Prostaglandin F2α influences the synthesis or release of IL-1β or other cytokines in experimental models has not been reported. General information indicates that related prostaglandin compounds can influence inflammatory pathways, but direct evidence for this specific analog is not available. medchemexpress.com
Oxidative Stress Markers and Prostaglandin Profiles
Similarly, specific studies focusing on the effect of 17-phenoxy trinor Prostaglandin F2α on markers of oxidative stress are not present in the available scientific literature. While the broader family of isoprostanes, which are isomers of prostaglandins, are recognized as markers of oxidative stress, the specific impact of the administration of 17-phenoxy trinor Prostaglandin F2α on the profile of these markers has not been characterized. scribd.com A product information sheet for the isopropyl ester derivative of this compound explicitly states that there are no published reports on its biological activity. caymanchem.com Therefore, no data is available on how it might alter the balance of oxidative stress indicators or modify endogenous prostaglandin profiles following its administration in experimental systems.
Advanced Research Methodologies and Analytical Techniques
In vitro Pharmacological and Functional Assays
These assays are fundamental in determining the potency and efficacy of a compound at its target receptor and its subsequent effects on cellular function and tissue response.
Radioligand binding assays are a cornerstone of pharmacology, used to determine the affinity of a compound for a specific receptor. In these experiments, a radioactively labeled ligand is incubated with a tissue preparation containing the receptor of interest (e.g., cell membranes). The ability of an unlabeled compound, such as a PGF2α analog, to displace the radiolabeled ligand is measured, from which its binding affinity (Ki) or dissociation constant (Kd) can be calculated. A lower Ki or Kd value signifies a higher binding affinity.
While specific binding data for 17-phenoxy trinor PGF2α is not available, studies on its structural relatives demonstrate high affinity for the prostaglandin (B15479496) F (FP) receptor. For instance, a similar analog, 16-phenoxy tetranor PGF2α, binds to the FP receptor on luteal cells with 440% greater affinity than PGF2α itself. caymanchem.com Latanoprost (B1674536) free acid, another related compound, selectively binds to the FP receptor with a Ki of 0.098 µM. caymanchem.com The analog 17-phenyl trinor PGF2α is also a potent FP receptor agonist, binding with a relative potency of 756% compared to PGF2α on ovine luteal cells. caymanchem.com
Table 1: Receptor Binding Affinities of PGF2α Analogs
| Compound | Receptor | Cell/Tissue Source | Binding Affinity Metric | Value |
|---|---|---|---|---|
| Latanoprost free acid | FP | - | Ki | 0.098 µM caymanchem.com |
| Latanoprost free acid | EP1 | - | Ki | 2.06 µM caymanchem.com |
| Latanoprost free acid | EP3 | - | Ki | 7.519 µM caymanchem.com |
| Latanoprost free acid | EP4 | - | Ki | 75 µM caymanchem.com |
| 17-phenyl trinor PGF2α | FP | Ovine Luteal Cells | Relative Potency vs PGF2α | 756% caymanchem.com |
This table is interactive. Click on the headers to sort.
Following receptor binding, functional assays are used to measure the biological response initiated by the compound. FP receptors are G-protein coupled receptors that, upon activation, typically stimulate the Gαq protein. This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signaling event.
Assays measuring phosphoinositide turnover or quantifying intracellular calcium mobilization are therefore critical for confirming a compound's agonist activity. For example, Latanoprost free acid has been shown to induce phosphoinositide turnover and increase intracellular calcium levels in various cell lines that endogenously or recombinantly express FP receptors. caymanchem.com Similarly, the ethyl amide of 17-phenyl trinor PGF2α induces calcium mobilization in fibroblasts expressing human FP receptors. caymanchem.com
Table 2: Functional Assay Data for PGF2α Analogs
| Compound | Assay | Cell Line | EC50 Value |
|---|---|---|---|
| Latanoprost free acid | Phosphoinositide Turnover | Human Ciliary Muscle Cells | 124 nM caymanchem.com |
| Latanoprost free acid | Phosphoinositide Turnover | Human Trabecular Meshwork Cells | 35 nM caymanchem.com |
| Latanoprost free acid | Phosphoinositide Turnover | Rat A7r5 Vascular Smooth Muscle Cells | 35 nM caymanchem.com |
| Latanoprost free acid | Intracellular Calcium Increase | hEP1/293-AEQ17 Cells | 119 nM caymanchem.com |
This table is interactive. Click on the headers to sort.
To understand a compound's effect on a whole tissue level, isolated tissue bath studies are employed. In this setup, a piece of tissue, such as smooth muscle from the iris, myometrium, or blood vessels, is suspended in an organ bath containing a physiological salt solution. The contractile or relaxant response of the tissue to the addition of the compound is measured using a force transducer. These studies provide valuable information on the compound's physiological effect.
PGF2α and its agonists are well-known to cause smooth muscle contraction. caymanchem.com Consistent with this, Latanoprost free acid induces a concentration-dependent contraction of isolated cat iris sphincter smooth muscle with a half-maximal effective concentration (EC50) of 29.9 nM. caymanchem.com Such assays would be essential to confirm the expected contractile activity of 17-phenoxy trinor PGF2α.
Molecular and Biochemical Techniques
These techniques probe the effects of a compound at the level of gene and protein expression, providing deeper insight into its mechanism of action.
Gene expression analysis, often performed using reverse transcription-polymerase chain reaction (RT-PCR), measures the amount of specific messenger RNA (mRNA) in a sample. This can reveal if a compound alters the transcription of genes, such as those for receptors, inflammatory mediators, or extracellular matrix components.
Studies on related prostaglandin analogs have demonstrated significant effects on gene expression. For instance, PGF2α has been shown to dramatically up-regulate the mRNA expression of Cyr61 (cysteine-rich angiogenic protein 61) and CTGF (connective tissue growth factor) in cells expressing the human FP receptor. nih.gov In human myometrial cells, PGF2α stimulation leads to increased mRNA levels of COX-2 and various NF-κB-regulated cytokines and chemokines. nih.gov These findings highlight that FP receptor activation can lead to significant downstream changes in the cellular genetic program.
To confirm that changes in mRNA levels translate to changes in protein levels, techniques like Western blotting are used. This method allows for the quantification of specific proteins in a sample. Immunofluorescence uses antibodies tagged with fluorescent dyes to visualize the location of specific proteins within a cell.
Research into PGF2α signaling pathways has utilized these methods extensively. In human myometrial cells, PGF2α treatment was found to increase the expression of the COX-2 protein and enhance the activation of signaling proteins like NF-κB and MAP kinases, as determined by Western blotting. nih.gov Such studies would be crucial to map the specific intracellular signaling cascades activated by 17-phenoxy trinor PGF2α.
Analytical Chemistry for Compound Characterization and Quantification
Precise characterization and quantification of 17-phenoxy trinor Prostaglandin F2α and its related analogs are crucial for research and development. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Enzyme-Linked Immunosorbent Assays (ELISA) are two of the primary techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the simultaneous analysis of multiple PGF2α analogs. When coupled with a UV or Diode-Array Detector (DAD), HPLC can effectively separate various analogs, which is essential for both quality control and the analysis of complex biological samples. nih.gov The efficiency of this separation is dependent on the choice of the analytical column, with factors such as particle size, length, and packing material playing a significant role. nih.gov For instance, different columns can be compared based on chromatographic parameters like retention time, resolution, and the number of theoretical plates to identify the optimal conditions for analysis. nih.gov
For enhanced sensitivity and specificity, particularly in complex matrices like urine, HPLC is often coupled with tandem mass spectrometry (MS/MS). This LC-MS/MS methodology is considered a gold standard for tracing lipid oxidative stress biomarkers like 8-iso-prostaglandin F2α in vivo. mdpi.com The development of rapid LC-MS-MS assays allows for the accurate measurement of prostaglandin analogs in biological fluids. nih.gov Sample preparation, often involving solid-phase extraction (SPE), is a critical step to remove interfering substances from cosmetic or biological samples before HPLC analysis. nih.gov The stability of the analyte during and after extraction is also a key consideration, with studies showing that some prostaglandin analogs are stable at room temperature for extended periods after extraction. nih.gov
Recent advancements in sample preparation include the use of packed-fiber solid-phase extraction (PFSPE), which can be automated for high-throughput analysis. mdpi.com This technique, utilizing materials like polystyrene nanofibers, has shown high recovery rates and good precision for the analysis of prostaglandin analogs in urine. mdpi.com The validation of any HPLC method is crucial and involves assessing parameters such as linearity, limits of detection and quantification, recovery, accuracy, and precision. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, sensitive method for quantifying prostaglandins (B1171923) and their metabolites in various biological samples, including plasma, serum, aqueous humor, and tear samples. creative-diagnostics.comcreative-diagnostics.com Competitive ELISA kits are available for the quantitative determination of 17-phenoxy trinor Prostaglandin F2α. creative-diagnostics.com These assays are sensitive enough to measure concentrations in the picogram per milliliter (pg/ml) range. caymanchem.com
The principle of these competitive assays involves the competition between the unlabeled prostaglandin in the sample and a fixed amount of enzyme-labeled prostaglandin for a limited number of antibody binding sites. The concentration of the prostaglandin in the sample is inversely proportional to the amount of signal generated. These kits are valuable for studying the pharmacokinetics and distribution of the compound in biological systems. creative-diagnostics.comcaymanchem.com
It's important to note that some ELISA kits can detect both the free acid and the ethyl amide forms of the compound. creative-diagnostics.comcaymanchem.com Therefore, if a sample contains a mixture of these forms, prior separation through techniques like chromatography is recommended for accurate quantification of each. caymanchem.com The development of such assays involves raising polyclonal antibodies in animals, typically rabbits, and labeling the antigen. nih.gov The validation of an ELISA includes determining its detection limit, intra-assay and inter-assay coefficients of variation, and correlation with other analytical methods like radioimmunoassay (RIA). nih.gov
In vivo Experimental Models for Mechanistic Elucidation (Non-Human Studies)
To understand the physiological and pharmacological effects of 17-phenoxy trinor Prostaglandin F2α, researchers utilize various non-human in vivo experimental models. These models are instrumental in elucidating the compound's mechanism of action, particularly its effects on aqueous humor dynamics and intraocular pressure.
A range of animal models has been employed to study the effects of prostaglandin analogs. The choice of model often depends on the specific physiological question being addressed.
Feline Models: The cat eye has been used to assess the intraocular pressure-lowering effects of prostaglandin analogs. For instance, the isopropyl ester of 17-phenyl trinor PGF2α ethyl amide was found to be effective in reducing intraocular pressure in cats. caymanchem.com
Rabbit Models: Rabbits are frequently used in ocular research. Studies have shown that rabbit ocular tissues, including the cornea and iris/ciliary body, can hydrolyze the prodrug bimatoprost (B1667075) to its active form, 17-phenyl trinor PGF2α. researchgate.net
Non-Human Primate Models: Monkeys are a crucial model for studying aqueous humor dynamics because their ocular anatomy and physiology are very similar to humans. nih.gov Ocular hypertensive monkeys have been used to demonstrate the intraocular pressure-reducing effects of 17-phenyl trinor PGF2α ethyl amide. caymanchem.com Studies in monkeys have been pivotal in establishing that prostaglandin analogs primarily increase uveoscleral outflow. nih.gov However, some studies have also shown effects on trabecular outflow facility in this model. kau.edu.sa
Ovine Models: Ovine (sheep) models have been particularly important for characterizing the interaction of prostaglandin analogs with the prostaglandin F2α (FP) receptor. caymanchem.comcaymanchem.comcaymanchem.comcaymanchem.comcaymanchem.com For example, 17-phenyl trinor PGF2α has been shown to be a potent agonist at the FP receptor in ovine luteal cells. caymanchem.comcaymanchem.comcaymanchem.com These models are valuable for structure-activity relationship studies, helping to identify the structural requirements for potent receptor interaction. caymanchem.com
The primary mechanism by which 17-phenoxy trinor Prostaglandin F2α and related compounds lower intraocular pressure is by increasing the outflow of aqueous humor through the uveoscleral pathway. nih.gov Several methodologies are used to assess this unconventional outflow route in experimental animals, primarily in non-human primates.
These methods can be broadly categorized as invasive and non-invasive:
Invasive Methods:
Two-level constant pressure perfusion: This technique involves cannulating the anterior chamber and measuring the flow of infused fluid at different pressure levels.
Isotope accumulation: This method involves introducing a radioactive tracer into the anterior chamber and measuring its accumulation in the surrounding tissues of the uveoscleral pathway.
Non-invasive Methods:
Tonography: This method estimates outflow facility by measuring the change in intraocular pressure over a short period while a weight is placed on the cornea. nih.gov
Fluorophotometry: This technique measures the rate at which a fluorescent tracer is cleared from the anterior chamber, which can be used to calculate total outflow. nih.gov
Uveoscleral outflow is typically calculated using the Goldmann equation, which incorporates measurements of aqueous humor flow rate, intraocular pressure, episcleral venous pressure, and outflow facility. nih.gov It is important to recognize that different measurement techniques can sometimes yield varying results, even within the same subjects, highlighting the complexity of accurately assessing aqueous humor dynamics. nih.gov
Future Directions and Emerging Research Avenues for 17 Phenoxy Trinor Prostaglandin F2α
Exploration of Novel Receptor Interactions and Off-Target Effects
The primary target of Prostaglandin (B15479496) F2α (PGF2α) and its analogs is the FP receptor, a G protein-coupled receptor (GPCR). However, the nuanced interactions of synthetic analogs with the FP receptor and the potential for off-target effects remain a critical area of exploration. For 17-phenoxy trinor Prostaglandin F2α, a key future direction will be to comprehensively characterize its binding profile, not only at the FP receptor but also across a panel of other prostanoid receptors (EP, DP, IP, and TP). This is crucial as even minor structural modifications can alter receptor selectivity and lead to unexpected pharmacological profiles.
A significant area of interest is the potential for 17-phenoxy trinor Prostaglandin F2α to interact with splice variants of the FP receptor. Research has identified several alternative splicing variants of the human FP receptor in ocular tissues. scienceopen.com These variants, which can form heterodimers with the primary FP receptor, may exhibit altered ligand binding and signaling properties. scienceopen.com Future studies should investigate whether 17-phenoxy trinor Prostaglandin F2α displays differential affinity or efficacy for these FP receptor variants, which could explain tissue-specific effects or a unique side-effect profile.
Furthermore, the concept of "prostamide" receptors, which are thought to be activated by the amide analogs of prostaglandins (B1171923) like bimatoprost (B1667075), raises questions about the potential for 17-phenoxy trinor Prostaglandin F2α and its amides to engage these alternative sites. researchgate.net While the existence of a distinct prostamide receptor is still debated, exploring the activity of 17-phenoxy trinor Prostaglandin F2α ethyl amide at sites where bimatoprost shows activity could reveal novel signaling pathways. caymanchem.combertin-bioreagent.com
Advanced Structural Biology Approaches for Receptor-Ligand Complex Characterization
A fundamental understanding of how 17-phenoxy trinor Prostaglandin F2α engages its receptor at the molecular level is paramount for rational drug design. The recent breakthroughs in cryogenic electron microscopy (cryo-EM) have enabled the high-resolution structural determination of GPCRs in complex with their ligands. A critical future endeavor will be to obtain the cryo-EM structure of the FP receptor bound to 17-phenoxy trinor Prostaglandin F2α.
Such a structure would provide invaluable insights into the specific amino acid residues within the binding pocket that interact with the phenoxy group and the trinor-omega chain of the analog. This would illuminate the basis for its binding affinity and selectivity compared to endogenous PGF2α and other synthetic analogs. Comparing the ligand-bound structure to that of the receptor in complex with other agonists, such as latanoprost (B1674536) or carboprost (B24374), could reveal subtle conformational changes that dictate functional outcomes. frontiersin.org
Moreover, computational modeling and molecular dynamics simulations, guided by the experimental structure, can be employed to predict the dynamic behavior of the receptor-ligand complex. This can help in understanding the mechanism of receptor activation and the allosteric modulation of signaling pathways.
Development of Innovative Analytical Techniques for Metabolite Profiling
To fully comprehend the in vivo disposition of 17-phenoxy trinor Prostaglandin F2α, it is essential to identify and quantify its metabolites. The metabolic fate of prostaglandin analogs can significantly influence their efficacy and duration of action. Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for this purpose.
Future research should focus on developing and validating a robust LC-MS/MS method for the simultaneous detection of 17-phenoxy trinor Prostaglandin F2α and its potential metabolites in various biological matrices, such as plasma, urine, and target tissues. nih.govresearchgate.netnih.gov This method would need to be highly sensitive and specific, capable of distinguishing between the parent compound and its metabolic products, which may include products of β-oxidation of the alpha chain and ω-oxidation of the omega chain, as well as conjugation reactions.
The development of such an analytical method would be crucial for pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of 17-phenoxy trinor Prostaglandin F2α. This information is a prerequisite for any further preclinical and clinical development. Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard of 17-phenoxy trinor Prostaglandin F2α, would provide the gold standard for accurate quantification. frontiersin.org
| Analytical Technique | Application in Metabolite Profiling | Key Advantages |
| LC-MS/MS | Identification and quantification of parent compound and metabolites in biological fluids. | High sensitivity, specificity, and throughput. nih.govtandfonline.com |
| High-Resolution Mass Spectrometry (HRMS) | Elucidation of unknown metabolite structures. | Accurate mass measurements for formula determination. |
| Isotope Dilution Mass Spectrometry | Precise quantification of analytes. | Corrects for matrix effects and analyte loss during sample preparation. frontiersin.org |
Rational Design of Highly Selective and Potent Analogs for Targeted Research Applications
The structural framework of 17-phenoxy trinor Prostaglandin F2α offers a versatile scaffold for the rational design of new, more selective, and potent analogs. Structure-activity relationship (SAR) studies will be a cornerstone of this effort. nih.gov By systematically modifying different parts of the molecule—such as the phenoxy ring, the omega chain, and the cyclopentane (B165970) core—and assessing the impact on receptor binding and functional activity, researchers can build a comprehensive SAR model.
For instance, substitutions on the phenyl ring could be explored to enhance potency or selectivity. Studies on related phenyl-substituted PGF2α analogs have shown that the position of substituents on the benzene (B151609) ring can significantly influence biological activity. nih.gov Similarly, altering the length and composition of the omega chain could fine-tune the compound's pharmacokinetic properties.
The ultimate goal of this rational design process is to develop analogs with tailored pharmacological profiles. For example, an analog with high selectivity for a specific FP receptor splice variant could lead to a more targeted therapy with fewer side effects. Another objective could be to design prodrugs, such as ester or amide derivatives, with improved ocular permeability or tissue-specific activation. The ethyl amide of 17-phenoxy trinor Prostaglandin F2α is one such example of a prodrug strategy. caymanchem.com Computational approaches, such as virtual screening and de novo design, can be integrated with synthetic chemistry to accelerate the discovery of these next-generation analogs. nih.gov
| Structural Modification | Potential Goal | Example from Related Compounds |
| Substitution on the phenoxy ring | Enhance potency and selectivity. | Methyl substitution on the phenyl ring of 17-phenyl-trinor PGF2α analogs alters activity. nih.gov |
| Alteration of the omega chain | Optimize pharmacokinetic properties. | Saturation of the C13-C14 double bond in latanoprost improves its therapeutic index. nih.gov |
| Modification of the C-1 carboxyl group | Create prodrugs with improved delivery. | Esterification (e.g., isopropyl ester) or amidation (e.g., ethyl amide) enhances ocular penetration. caymanchem.comnih.gov |
| Stereochemical inversion | Modulate receptor activity profile. | Inversion of the hydroxyl group at C-9 or C-11 of PGF2α changes potency and receptor profile. nih.gov |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
